(r)-2-(Pyrrolidin-2-yl)pyrimidine
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Overview
Description
®-2-(Pyrrolidin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrimidine derivatives with pyrrolidine under controlled temperature and pressure conditions. Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Pyrrolidin-2-yl)pyrimidine may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyrrolidin-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(Pyrrolidin-2-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, ®-2-(Pyrrolidin-2-yl)pyrimidine is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar heterocyclic structure and are known for their versatility and biological activity.
tert-Butyl derivatives: These compounds are characterized by their unique reactivity and are used in various chemical transformations.
Uniqueness
®-2-(Pyrrolidin-2-yl)pyrimidine stands out due to its specific combination of a pyrimidine and pyrrolidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11N3 |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]pyrimidine |
InChI |
InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h2,5-7,9H,1,3-4H2/t7-/m1/s1 |
InChI Key |
ZSWGTTPYUUGGDI-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC=CC=N2 |
Canonical SMILES |
C1CC(NC1)C2=NC=CC=N2 |
Origin of Product |
United States |
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